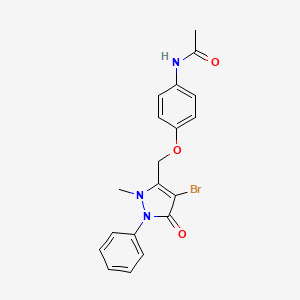
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide, with the CAS number 1022722-45-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. The compound exhibits a predicted density of 1.499 g/cm³ and a pKa of approximately 14.57, indicating its basic nature in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| N-(4-Bromo...) | 0.22 - 0.25 | - | Staphylococcus aureus |
| N-(4-Bromo...) | - | - | Staphylococcus epidermidis |
The compound exhibited synergistic relationships with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A549 lung cancer cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-Bromo...) | 10.5 | A549 |
| Control | 15.0 | A549 |
In these studies, the compound reduced cell viability significantly compared to controls, suggesting its potential as an anticancer agent .
The biological activity of N-(4-Bromo...) may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this structure have been shown to interfere with the ATP-binding sites of kinases, leading to decreased phosphorylation of downstream targets essential for tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, N-(4-Bromo...) was found to have superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for therapeutic applications in treating resistant infections .
- Anticancer Evaluation : A recent evaluation reported that N-(4-Bromo...) exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. The study indicated that further optimization could enhance its selectivity and potency against various cancer types .
Propiedades
IUPAC Name |
N-[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-8-10-16(11-9-14)26-12-17-18(20)19(25)23(22(17)2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSFQHEGIVTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














